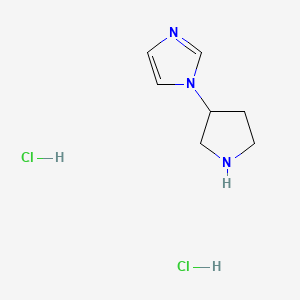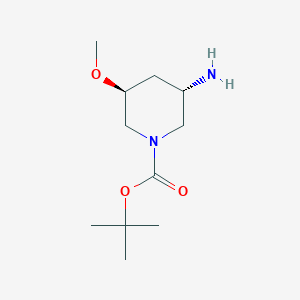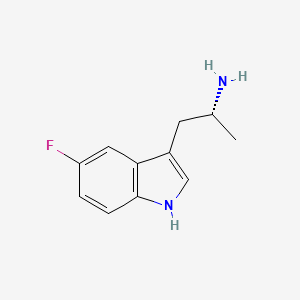![molecular formula C17H21BO3 B3097606 {2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid CAS No. 1313760-85-8](/img/structure/B3097606.png)
{2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid
Übersicht
Beschreibung
{2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyl group and a methoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Wirkmechanismus
Target of Action
The primary target of {2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . The compound’s stability suggests that it may have good bioavailability, but more research is needed to confirm this.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, suggesting that the compound could have significant molecular and cellular effects .
Action Environment
Environmental factors can influence the action of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may be influenced by the specific conditions under which the reaction is carried out .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid typically involves the following steps:
Bromination: The starting material, 4-tert-butylphenol, is brominated to form 4-tert-butyl-2-bromophenol.
Methoxylation: The brominated compound is then reacted with sodium methoxide to introduce the methoxy group, yielding 2-bromo-4-tert-butylphenyl methoxy.
Borylation: The final step involves the palladium-catalyzed borylation of the methoxylated compound using bis(pinacolato)diboron to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound. It couples with various aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can undergo reduction reactions to form corresponding boranes.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
Biaryl Compounds: Formed via Suzuki–Miyaura coupling.
Phenols: Formed via oxidation.
Boranes: Formed via reduction.
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Used in the synthesis of biologically active molecules and potential drug candidates.
Diagnostic Tools: Utilized in the development of sensors and diagnostic assays.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials.
Agriculture: Employed in the development of agrochemicals for crop protection.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the tert-butyl and methoxy substituents.
4-Tert-butylphenylboronic Acid: Lacks the methoxy substituent.
4-Methoxyphenylboronic Acid: Lacks the tert-butyl substituent.
Uniqueness:
Steric Effects: The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.
Electronic Effects: The methoxy group is an electron-donating group, which can affect the electronic properties of the phenyl ring and the boronic acid group, thereby influencing the compound’s reactivity.
Eigenschaften
IUPAC Name |
[2-[(4-tert-butylphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-17(2,3)14-10-8-13(9-11-14)12-21-16-7-5-4-6-15(16)18(19)20/h4-11,19-20H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKVJPCMXIEFEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=C(C=C2)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[[(1S,2S)-2-(1-Piperidinyl)cyclohexyl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B3097561.png)





![Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate](/img/structure/B3097620.png)
![Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate](/img/structure/B3097623.png)
![2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3097627.png)
![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B3097633.png)
![Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-](/img/structure/B3097634.png)
